4-Bromo-2-chlorobenzenesulfonyl chloride basic properties
4-Bromo-2-chlorobenzenesulfonyl chloride basic properties
An In-Depth Technical Guide to 4-Bromo-2-chlorobenzenesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Bromo-2-chlorobenzenesulfonyl chloride is a poly-halogenated aromatic sulfonyl chloride that serves as a critical building block in modern synthetic chemistry. Characterized by its highly reactive sulfonyl chloride moiety and specifically substituted benzene ring, this compound offers a unique combination of reactivity and structural complexity. Its primary utility lies in its function as a versatile reagent for the introduction of the 4-bromo-2-chlorophenylsulfonyl group into various molecular scaffolds. This guide provides an in-depth analysis of its core properties, a robust synthesis protocol, key reactive characteristics, and essential safety protocols, tailored for professionals in research and pharmaceutical development. The strategic placement of bromine and chlorine atoms allows for subsequent, selective cross-coupling reactions, making it a valuable intermediate in the synthesis of complex target molecules and pharmaceutical agents.
Chemical Identity and Core Physical Properties
4-Bromo-2-chlorobenzenesulfonyl chloride is a solid compound at room temperature, typically appearing as white, pale cream, or yellow crystals.[1][2][3] Its structural and physical properties are summarized below. The dual halogenation on the benzene ring, combined with the electron-withdrawing sulfonyl chloride group, dictates its chemical behavior and reactivity.
| Property | Value | Source(s) |
| CAS Number | 351003-52-6 | [1][2][3] |
| Molecular Formula | C₆H₃BrCl₂O₂S | [1][3] |
| Molecular Weight | 289.96 g/mol | |
| Appearance | White to pale cream or yellow crystals/chunks | [1][2][3] |
| Melting Point | 72 - 82 °C (167 - 176 °F) | [2][3] |
| Solubility | Sparingly soluble in water; decomposes in water. Soluble in various organic solvents. | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)S(=O)(=O)Cl | [1] |
| InChI Key | OECYEHWJPRPCOH-UHFFFAOYSA-N | [1][3] |
Synthesis and Purification Protocol
The synthesis of 4-Bromo-2-chlorobenzenesulfonyl chloride is not widely detailed in standard literature. However, a reliable synthesis can be extrapolated from the well-established chlorosulfonation of analogous halogenated benzenes.[5][6][7] The core of the synthesis is an electrophilic aromatic substitution reaction, where chlorosulfonic acid acts as the electrophile-generating reagent.
Underlying Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds by the attack of the electron-rich aromatic ring of 1-bromo-3-chlorobenzene onto a potent electrophilic sulfur species (SO₂Cl⁺ or SO₃) generated from chlorosulfonic acid. The directing effects of the existing chloro and bromo substituents are critical. The chlorine atom is an ortho-, para- director, while the bromine atom is also an ortho-, para- director. The sulfonation occurs para to the chlorine atom and ortho to the bromine atom, a position sterically accessible and electronically activated by both halogens.
Detailed Synthesis Workflow
Objective: To synthesize 4-Bromo-2-chlorobenzenesulfonyl chloride from 1-bromo-3-chlorobenzene.
Materials:
-
1-bromo-3-chlorobenzene
-
Chlorosulfonic acid (HSO₃Cl)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add chlorosulfonic acid (3.0 eq.) and cool the flask to 0°C in an ice bath.
-
Substrate Addition: Slowly add 1-bromo-3-chlorobenzene (1.0 eq.) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10°C. Causality: This slow, cooled addition is crucial to control the highly exothermic reaction and prevent the formation of undesired byproducts, such as the corresponding sulfone.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Conversion to Sulfonyl Chloride: (Optional but recommended for high yield) Add thionyl chloride (1.5 eq.) to the reaction mixture and gently heat to 40-50°C for 1-2 hours to ensure any formed sulfonic acid is converted to the desired sulfonyl chloride.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This step quenches the excess chlorosulfonic acid and precipitates the water-insoluble product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine. Causality: The bicarbonate wash neutralizes any remaining acidic species, which is critical for the stability of the product.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude 4-Bromo-2-chlorobenzenesulfonyl chloride can be purified by recrystallization. A suitable solvent system is a mixture of hexane and ethyl acetate or recrystallization from petroleum ether.[8]
Caption: High-level workflow for the synthesis and purification of 4-Bromo-2-chlorobenzenesulfonyl chloride.
Spectroscopic Characterization
While specific spectra for this exact molecule are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on data from analogous compounds.[9][10][11]
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (approx. 7.5-8.2 ppm), corresponding to the three protons on the benzene ring. Each signal would appear as a doublet or a doublet of doublets due to coupling with adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents (Br, Cl, and SO₂Cl).
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, characteristic absorption bands for the sulfonyl chloride group. Expect strong asymmetric and symmetric S=O stretching bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively.
-
Mass Spectrometry (MS): The mass spectrum will show a distinct molecular ion peak (M⁺). A key feature will be the isotopic pattern arising from the presence of two chlorine atoms and one bromine atom, which provides definitive confirmation of the elemental composition.
Chemical Reactivity and Core Applications
The synthetic utility of 4-Bromo-2-chlorobenzenesulfonyl chloride is centered on the high reactivity of the sulfonyl chloride functional group.[1] The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack.
Synthesis of Sulfonamides
This is the most prominent application, particularly in drug discovery. The reagent reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form stable sulfonamides.[1][8]
Reaction: Ar-SO₂Cl + R₂NH --(Base)--> Ar-SO₂NR₂ + Base·HCl
The resulting 4-bromo-2-chlorophenylsulfonamide moiety can be a critical pharmacophore or a synthetic handle for further elaboration via cross-coupling reactions at the bromine-substituted position.
Synthesis of Sulfonate Esters
Similarly, it reacts with alcohols or phenols to yield sulfonate esters. This reaction is also typically performed in the presence of a base to neutralize the HCl byproduct.
Reaction: Ar-SO₂Cl + R-OH --(Base)--> Ar-SO₂OR + Base·HCl
Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, providing another avenue for synthetic transformations.
Caption: Core reactive pathways of 4-Bromo-2-chlorobenzenesulfonyl chloride with nucleophiles.
Safety, Handling, and Storage
4-Bromo-2-chlorobenzenesulfonyl chloride is a hazardous and corrosive substance that requires careful handling.[2] It is also moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas.[2]
| Hazard Category | Classification | GHS Code | Source |
| Skin Corrosion/Irritation | Category 1B | H314 | [2] |
| Serious Eye Damage | Category 1 | H318 | [2] |
| Target Organ Toxicity | Category 3 (Respiratory) | H335 | [2] |
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical inside a certified chemical fume hood.[2]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2][12]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[2][12]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator if there is a risk of dust inhalation.[2]
-
Avoid dust formation. Do not breathe dust.[2]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
The product is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) if possible.[2]
-
Store locked up in a designated corrosives area.[2]
-
Incompatible Materials: Keep away from strong bases, strong oxidizing agents, and water/moisture.[2]
First-Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][13]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse skin with copious amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[2]
-
Inhalation: Move victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[2]
Conclusion
4-Bromo-2-chlorobenzenesulfonyl chloride is a high-value reagent for chemical synthesis, offering a reliable method for introducing a di-halogenated phenylsulfonyl group. Its predictable reactivity, centered on the electrophilic sulfonyl chloride, makes it indispensable for creating sulfonamides and sulfonate esters. For drug development professionals, its true value is amplified by the presence of the bromine atom, which opens the door to a wealth of post-sulfonylation modifications via modern cross-coupling chemistry. Adherence to stringent safety and handling protocols is mandatory to mitigate the risks associated with its corrosive and reactive nature.
References
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Cole-Parmer. Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. [Link]
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PubChem. 4-Bromo-2-chlorobenzenesulfonyl chloride. [Link]
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PubChem. 4-Chlorobenzenesulfonyl chloride. [Link]
-
PrepChem.com. Synthesis of 4-chlorobenzenesulfonyl chloride. [Link]
-
Royal Society of Chemistry. Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation. [Link]
- Google Patents. GB2135666A - Preparation of 4-chlorobenzenesulfonyl chloride and 4,4'-dichlorodiphenyl sulfone.
-
Organic Syntheses. Benzenesulfonyl chloride. [Link]
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